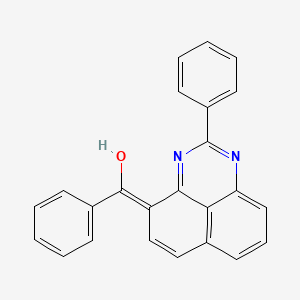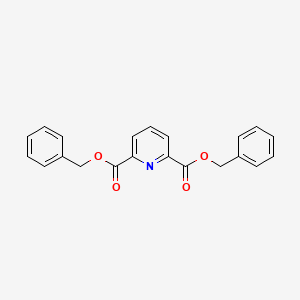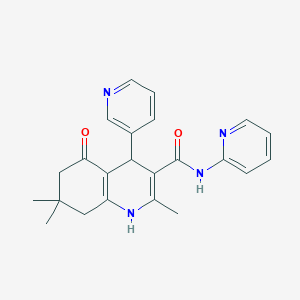
(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of the bromine atom into the benzodioxole ring.
Nitration: Introduction of the nitro group into the phenyl ring.
Cyanation: Introduction of the cyano group into the prop-2-enamide moiety.
Coupling Reactions: Formation of the final compound through coupling of the intermediate products.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, solvent, and catalysts to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the bromine and nitro groups.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of reactive functional groups.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Possible use as antimicrobial agents due to the presence of halogen and nitro groups.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible use as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups such as the nitro and cyano groups can facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE: Similar structure but lacks the nitro group.
(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the nitro and chloro groups in (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE may confer unique biological activities and chemical reactivity compared to its analogs. These functional groups can influence the compound’s binding affinity to biological targets and its overall stability.
Properties
Molecular Formula |
C17H9BrClN3O5 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C17H9BrClN3O5/c18-12-6-16-15(26-8-27-16)4-9(12)3-10(7-20)17(23)21-11-1-2-13(19)14(5-11)22(24)25/h1-6H,8H2,(H,21,23)/b10-3+ |
InChI Key |
OAEWIHIVVLOHAE-XCVCLJGOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B15036333.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036334.png)
![(5E)-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15036337.png)
![(6Z)-2-ethyl-5-imino-6-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036342.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B15036345.png)

![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B15036366.png)


![3-[(2E)-2-(4-butoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15036385.png)

![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide](/img/structure/B15036397.png)
![ethyl (5Z)-5-(4-nitrobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15036399.png)
![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B15036405.png)
